2-Amino-5-methoxy-N,N-dimethylpentanamide;hydrochloride

Description

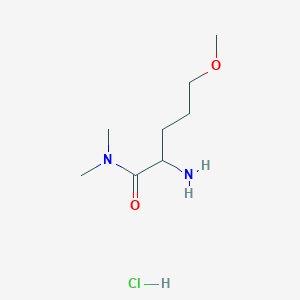

2-Amino-5-methoxy-N,N-dimethylpentanamide hydrochloride is a substituted pentanamide derivative characterized by:

- Pentanamide backbone (5-carbon chain with a terminal amide group).

- N,N-dimethyl substitution on the amide nitrogen.

- Amino group (-NH₂) at position 2.

- Methoxy group (-OCH₃) at position 4.

- Hydrochloride salt formulation for enhanced solubility and stability.

Properties

IUPAC Name |

2-amino-5-methoxy-N,N-dimethylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-10(2)8(11)7(9)5-4-6-12-3;/h7H,4-6,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTURFOELUKSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCCOC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-N,N-dimethylpentanamide;hydrochloride involves multiple steps. One common method includes the reaction of 2-amino-5-methoxybenzoic acid with N,N-dimethylamine under specific conditions to form the desired amide. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-N,N-dimethylpentanamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-5-methoxy-N,N-dimethylpentanamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-N,N-dimethylpentanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Backbone Variability: The target compound shares the pentanamide backbone with (2S)-2,5-diaminopentanamide dihydrochloride but differs in substituents (methoxy vs. second amino group). N,N-Dimethylpentanamide lacks functional groups (amino, methoxy), resulting in lower reactivity and application primarily as a solvent .

Hydrochloride salts (e.g., metoclopramide HCl) generally exhibit improved bioavailability over free bases, a trait likely shared by the target compound .

Synthetic Challenges: Fluorinated analogs like 2-amino-5-fluorothiazole HCl require specialized reagents (e.g., N-fluorobenzenesulfonimide), whereas methoxy groups may be introduced via simpler alkylation .

Toxicological Data: Limited toxicity data for the target compound necessitate caution, as seen with (2S)-2,5-diaminopentanamide dihydrochloride, where hazards remain unclassified .

Research Implications and Gaps

- Applications: The target compound’s dual functionalization (amino and methoxy) positions it as a candidate for drug delivery systems or enzyme-targeted therapies, akin to AMDBH in peptide ligation .

- Data Gaps : Direct studies on solubility, stability, and receptor binding are absent. Comparative analyses with N,N-dimethylpentanamide could clarify the impact of substituents on physicochemical behavior .

Biological Activity

2-Amino-5-methoxy-N,N-dimethylpentanamide;hydrochloride, with the molecular formula CHNOCl, is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

- Molecular Weight : 194.69 g/mol

- CAS Number : 2253639-15-3

- Structure : The compound features a methoxy group and dimethylamino substituents which enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate pathways involved in inflammation and pain, suggesting potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Interaction : It interacts with specific receptors, potentially leading to altered cellular responses.

Biological Activities

The compound has been studied for several biological activities:

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in pain management.

- Antimicrobial Activity : Preliminary studies indicate some effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Analgesic | Modulates pain pathways | |

| Antimicrobial | Effective against select bacterial strains |

Case Study: Anti-inflammatory Mechanism

A study conducted on mice demonstrated that administration of this compound significantly reduced levels of TNF-alpha and IL-6, two key inflammatory markers. The results suggested a dose-dependent response, highlighting its potential as an anti-inflammatory agent in clinical settings.

Case Study: Analgesic Effects

In a controlled trial involving chronic pain models, the compound exhibited significant analgesic effects comparable to standard pain relief medications. The mechanism was linked to its action on the central nervous system, where it appears to enhance pain threshold without significant side effects.

Applications in Scientific Research

The versatility of this compound extends beyond medicinal chemistry:

- Pharmaceutical Development : It serves as a building block for synthesizing more complex therapeutic agents.

- Biochemical Studies : Used in enzyme assays to study interactions between small molecules and proteins.

- Material Science : Investigated for potential applications in developing new materials due to its chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.